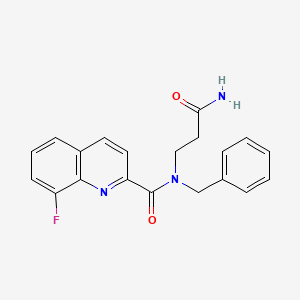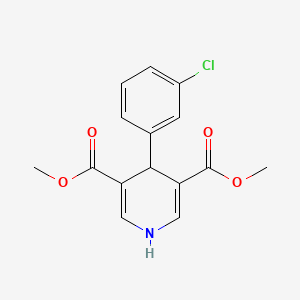![molecular formula C20H24N2O3 B5516177 N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)
N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of analogues related to benzamides, including compounds with structures similar to the target molecule, involves various chemical reactions. For instance, modifications in the structure, such as acylation, alkylation, and insertion of methylene groups, can significantly affect the compound's activity and properties. These synthetic pathways provide insights into the versatility and complexity of creating benzamide derivatives (Clark & Davenport, 1987).
Molecular Structure Analysis
Understanding the molecular structure of benzamide derivatives is crucial for predicting their behavior in biological systems and their interactions with other molecules. X-ray crystallography and spectroscopic techniques, such as NMR and IR spectroscopy, are instrumental in characterizing these compounds. These analyses reveal the spatial arrangement of atoms within the molecule and the presence of functional groups that determine its reactivity and properties (Guirado et al., 2002).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including hydrolysis, reduction, and cyclization, leading to a wide range of pharmacological activities. The specific chemical reactions these compounds participate in can significantly influence their biological activity, such as antimicrobial and anticonvulsant effects (Ertan et al., 2007; Abbasi et al., 2014).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure. Techniques like X-ray diffraction analysis provide detailed information on the crystal packing, hydrogen bonding patterns, and overall stability of the compound. These physical properties play a critical role in the compound's applications and effectiveness in various fields (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding how benzamide derivatives interact with other molecules. Studies on these compounds highlight the importance of functional groups, such as amides, ethers, and halogens, in determining their reactivity and potential applications in medicinal chemistry and other areas (Karai et al., 2018).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research on analogues of 4-amino-N-(1-phenylethyl)benzamide, closely related to the chemical structure , has demonstrated potential anticonvulsant activities. These studies explore the relationship between structural modifications and anticonvulsant potency, highlighting the compound's relevance in developing treatments for convulsive disorders. The alterations in the amino and phenylethyl groups of such compounds affect their anticonvulsant efficacy, pointing towards a nuanced approach to drug design in this therapeutic area (Clark & Davenport, 1987).
Histone Deacetylase Inhibition
In the realm of cancer research, derivatives similar to N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide have been investigated for their role as histone deacetylase (HDAC) inhibitors. Specifically, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown promise as orally bioavailable, isotype-selective HDAC inhibitors, impacting cancer cell proliferation, apoptosis, and offering potential as anticancer drugs. Such studies underscore the compound's potential application in targeted cancer therapies (Zhou et al., 2008).
Bactericidal Activity
The bactericidal properties of benzamide derivatives, including those structurally related to this compound, have been explored against resistant bacterial strains such as MRSA. These compounds' ability to inhibit nitric oxide production and their potent bactericidal effects against various microbial strains position them as potential candidates for developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Zadrazilova et al., 2015).
Chemical Synthesis and Material Science
Benzamide derivatives serve as critical intermediates and reactants in the synthesis of complex organic molecules and materials. Studies have focused on the chemoselective N-benzoylation of aminophenols and the synthesis of polyamide and polyimide nanostructures, demonstrating the compound's versatility in creating materials with potential applications in electronics, coatings, and advanced polymers. These research efforts highlight the importance of such compounds in the development of new materials and the fine-tuning of their physical properties for specific applications (Singh et al., 2017; Mallakpour & Zadehnazari, 2013).
Eigenschaften
IUPAC Name |
N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,25)12-11-14-7-6-10-16(13-14)19(24)22-17(18(21)23)15-8-4-3-5-9-15/h3-10,13,17,25H,11-12H2,1-2H3,(H2,21,23)(H,22,24)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZYTINSDCWPBY-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)
![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)

![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5516108.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)

![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)
![6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5516143.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)
![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)
